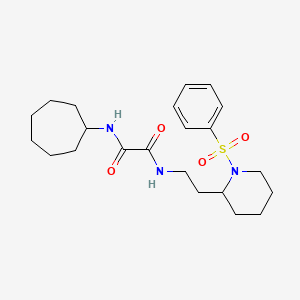

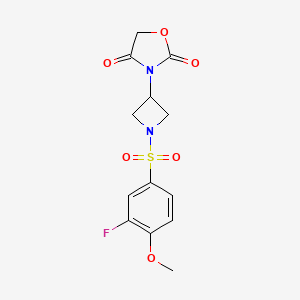

(Z)-2-(4-(4-氧代-5-(吡啶-2-基亚甲基)-2-硫代噻唑烷-3-基)苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

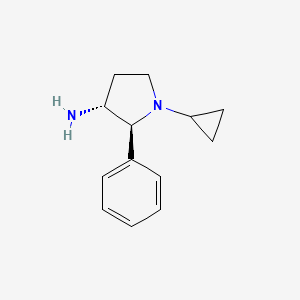

The compound appears to be a thiazolidine derivative, which is a class of compounds known for their diverse biological activities. Thiazolidines typically contain a 1,3-thiazolidine ring, which is a five-membered ring consisting of three carbon atoms and one each of nitrogen and sulfur atoms. The compound described here also contains a pyridine moiety, an aromatic ring with nitrogen as one of the atoms, which is known to contribute to the bioactivity of molecules.

Synthesis Analysis

The synthesis of thiazolidine derivatives can be achieved through various methods. For instance, the paper titled "Synthesis of Some New 3-Oxo-2-[(Z)-1-phenylmethylidene]-5H-[1,3]thiazolo[3,2-a]-and N-Acetylated Pyrimidines" discusses the synthesis of related thiazolo[3,2-a]pyrimidine derivatives by reacting dihydropyrimidones with chloroacetic acid, sodium acetate, and benzaldehyde . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is often confirmed using spectroscopic and spectrometric techniques. For example, the paper "Discovery of Methyl (5 Z)-[2-(2,4,5-Trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Agents against Potato Diseases" describes the use of Fourier transform infrared spectroscopy, 1H and 13C nuclear magnetic resonance, mass spectrometry, and X-ray diffraction crystallography to confirm the structures of synthesized compounds . These techniques could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions. The paper "Reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with Nitrile Oxides" explores the reactions of thiazolidine derivatives with nitrile oxides to produce different compounds, including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines . This suggests that the compound may also participate in similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can vary widely depending on their specific substituents. The papers provided do not detail the properties of the exact compound , but they do suggest that thiazolidine derivatives can be isolated in high yields and in pure form, as mentioned in the paper on the oxidative aromatization of Hantzsch 1,4-dihydropyridines . The solubility, melting point, and stability of the compound would likely be influenced by the presence of the pyridine moiety and the specific configuration of the thioxothiazolidin ring.

科学研究应用

抗真菌和抗菌潜力

与(Z)-2-(4-(4-氧代-5-(吡啶-2-基亚甲基)-2-硫代噻唑烷-3-基)苯基)乙酸相关的化合物已被探索其潜在的抗真菌和抗菌活性。Doležel 等人进行的一项研究。(2009) 制备了罗丹宁乙酸的衍生物,证明了对几种念珠菌属和毛癣菌asahii的强抑制作用,突出了它们作为抗真菌化合物的潜力(Doležel 等人,2009)。此外,基于罗丹宁-3-乙酸衍生物的化合物显示出对分枝杆菌的显着抗菌活性,一种衍生物对结核分枝杆菌表现出高活性(Krátký 等人,2017)。

光物理性质

对该化合物进行科学研究的另一个方面涉及研究其光物理性质。Jachak 等人。(2021) 合成了基于该结构的新型生色团,观察到显着的吸收和发射波长,表明由于其分子内电荷转移特性和粘度诱导发射特性,在荧光和激光染料中具有潜在应用(Jachak 等人,2021)。

醛糖还原酶抑制

(Z)-2-(4-(4-氧代-5-(吡啶-2-基亚甲基)-2-硫代噻唑烷-3-基)苯基)乙酸的衍生物也因其药理活性而被探索,特别是作为醛糖还原酶抑制剂,这是一种与糖尿病并发症有关的关键酶。一项研究发现,这些化合物是醛糖还原酶的有效抑制剂,一些衍生物优于临床药物依帕司他。这表明它们在控制糖尿病并发症方面的潜在作用(Kučerová-Chlupáčová 等人,2020)。

抗癌和抗血管生成作用

与(Z)-2-(4-(4-氧代-5-(吡啶-2-基亚甲基)-2-硫代噻唑烷-3-基)苯基)乙酸在结构上相关的硫代噻唑烷-4-酮衍生物已被合成并评估其抗癌和抗血管生成活性。对小鼠艾氏腹水瘤模型的研究表明,这些化合物显着降低了肿瘤体积并表现出强烈的抗血管生成作用,表明它们作为抗癌疗法的潜力(Chandrappa 等人,2010)。

属性

IUPAC Name |

2-[4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S2/c20-15(21)9-11-4-6-13(7-5-11)19-16(22)14(24-17(19)23)10-12-3-1-2-8-18-12/h1-8,10H,9H2,(H,20,21)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNYDYSJMOODLG-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

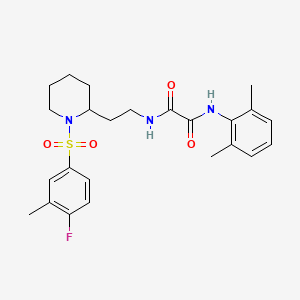

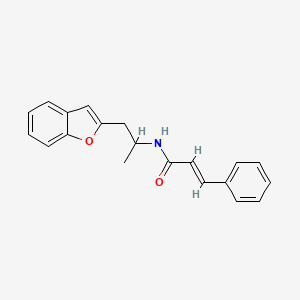

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2509580.png)

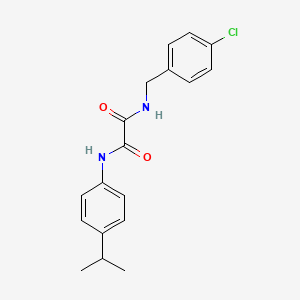

![(5aR,10bS)-2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B2509583.png)

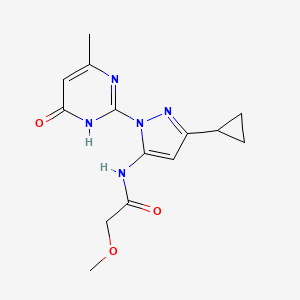

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2509587.png)

![ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2509588.png)